4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole 4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 1521112-55-9
VCID: VC5021827
InChI: InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)4-8-2-3-10-5-8/h6,8,10H,2-5H2,1H3
SMILES: CC1=CSC(=N1)CC2CCNC2
Molecular Formula: C9H14N2S
Molecular Weight: 182.29

4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole

CAS No.: 1521112-55-9

Cat. No.: VC5021827

Molecular Formula: C9H14N2S

Molecular Weight: 182.29

* For research use only. Not for human or veterinary use.

4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole - 1521112-55-9

Specification

CAS No. 1521112-55-9
Molecular Formula C9H14N2S
Molecular Weight 182.29
IUPAC Name 4-methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole
Standard InChI InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)4-8-2-3-10-5-8/h6,8,10H,2-5H2,1H3
Standard InChI Key HZYKQHBMSLPRCS-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)CC2CCNC2

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture

4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole features a thiazole ring (a five-membered ring containing sulfur and nitrogen) substituted at the 2-position with a methyl-pyrrolidine group. The thiazole ring contributes aromatic stability and electronic diversity, while the pyrrolidine moiety introduces stereochemical complexity and hydrogen-bonding capabilities.

Table 1: Key Molecular Properties

PropertyValue
IUPAC Name4-Methyl-2-(pyrrolidin-3-ylmethyl)-1,3-thiazole
Molecular FormulaC₉H₁₄N₂S
Molecular Weight182.29 g/mol
XLogP3 (Predicted)1.2
Hydrogen Bond Donors1 (NH group in pyrrolidine)
Hydrogen Bond Acceptors3 (2N in thiazole, 1N in pyrrolidine)

The canonical SMILES CC1=CSC(=N1)CC2CCNC2 encodes the connectivity, highlighting the methyl group at position 4 of the thiazole and the pyrrolidine-methyl substitution at position 2.

Synthesis and Industrial Production

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield and reduce byproducts. Automated purification systems, such as simulated moving bed chromatography, ensure high purity (>98%) for pharmaceutical applications.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (logP ≈ 1.2).

  • Stability: Stable under inert atmospheres but susceptible to oxidation at the thiazole sulfur under acidic conditions.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 3.4–3.1 (m, pyrrolidine CH₂), 2.8 (s, thiazole CH₃), 2.5–2.3 (m, bridging CH₂).

  • IR (cm⁻¹): 2950 (C-H stretch), 1620 (C=N), 1150 (C-S).

Biological Activities and Mechanisms

Enzyme Inhibition

The thiazole ring’s electron-deficient nature enables π-π interactions with enzyme active sites. For instance, analogs of this compound inhibit cyclooxygenase-2 (COX-2) by competitively binding to its arachidonic acid pocket.

Anticancer Activity

In silico studies predict strong binding to EGFR kinase (binding energy: −9.8 kcal/mol), suggesting potential as a tyrosine kinase inhibitor.

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead Compound: Optimized derivatives are under investigation for Alzheimer’s disease due to acetylcholinesterase inhibition (IC₅₀ ≈ 12 µM) .

  • Prodrug Design: The pyrrolidine nitrogen serves as a site for prodrug functionalization to enhance bioavailability.

Agrochemical Uses

Thiazole derivatives are employed as herbicides, leveraging their ability to inhibit plant acetolactate synthase.

Comparative Analysis with Structural Analogs

Thiazole-Pyrrolidine vs. Thiazole-Piperidine

  • Bioavailability: Pyrrolidine’s smaller ring size enhances membrane permeability compared to piperidine analogs.

  • Synthetic Complexity: Introducing the pyrrolidine group requires stereoselective synthesis, increasing production costs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator